molecular formula C13H16O5 B048419 Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate CAS No. 850348-88-8

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate

Cat. No. B048419
CAS RN: 850348-88-8
M. Wt: 252.26 g/mol
InChI Key: WHUHWYZQAUTDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, also known as DOB, is a chemical compound that belongs to the family of benzodioxoles. The compound has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Photocrosslinking in Polymers

Ethyl 3-((1,3-dioxolan-2-yl)methoxy)benzoate, along with similar compounds, has been utilized in the study of photocrosslinking in polymers. Fukuda and Nakashima (1983) explored the photocrosslinking behavior of polymers containing (2,2‐disubstituted‐1,3‐dioxolan‐4‐yl)methoxymethylstyrene, which are related to this compound. They found that these compounds could be easily crosslinked by UV irradiation due to the presence of 1,3-dioxolane structure and the benzyl methyl ether structure (Fukuda & Nakashima, 1983).

Antagonists in Silkworm Larvae

The compound and its derivatives have also been studied for their anti-juvenile hormone activity in silkworm larvae. For example, Furuta et al. (2010) synthesized derivatives and evaluated their biological activities, finding significant precocious metamorphosis-inducing activity in certain larvae, a process that involves the decrease of juvenile hormone in the hemolymph (Furuta et al., 2010).

Cyclization and Dioxolenylium Ions

Allen et al. (1990) investigated the reactions of 1-ethynyl benzoates, which are structurally similar to this compound. They observed cyclization to form 2-hydroxy-1,3-dioxolenes, confirming a pathway important in organic synthesis (Allen et al., 1990).

Antibacterial Activity and Molecular Docking

The related compound, Ethyl 4-((2-hydroxy-3-methoxybenzyl)amino)benzoate, was synthesized and evaluated for its antibacterial properties by Shakir et al. (2020). This research underscores the potential of this compound derivatives in antimicrobial applications (Shakir et al., 2020).

Radical Stability in Free Radical Reactions

Bumgardner and Burgess (2000) studied Ethyl 3,3-difluoro-2-methylpropenoate, a compound related to this compound, focusing on its behavior under free radical conditions. Their findings contribute to the understanding of radical stability, which is crucial in chemical synthesis (Bumgardner & Burgess, 2000).

properties

IUPAC Name

ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-15-13(14)10-4-3-5-11(8-10)18-9-12-16-6-7-17-12/h3-5,8,12H,2,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUHWYZQAUTDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592244
Record name Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850348-88-8
Record name Ethyl 3-(1,3-dioxolan-2-ylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850348-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(1,3-dioxolan-2-yl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromomethyl-1,3-dioxolane (8.3 ml, 80 mmol), ethyl-3-hydroxy-benzoate (3.32 g, 20 mmol), potassium carbonate (5.53 g, 40 mmol) and sodium iodide (1.2 g, 8 mmol) were heated at 120° C. in DMF (8 ml) for 17 hrs. The reaction was cooled to room temperature and all the solvents were evaporated under reduced pressure. The residues were partitioned between DCM (250 ml) and water (250 ml). The DCM layer was separated and the aqueous layer was back-extracted with DCM (2×100 ml). All the DCM extracts were combined, dried over MgSO4 and evaporated under reduced pressure. The residue was purified by column chromatography (4×25 cm). The product was eluted with 20% petroleum ether (60-80° C.) in DCM and the title compound was obtained as a slightly brown oil (4.63 g, 91.8%). APCI-MS, m/z 252.95 (M+1).
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
3.32 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Yield
91.8%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.